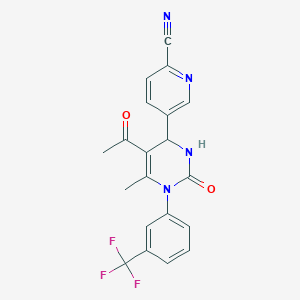
BAY-678 racemate
Descripción general
Descripción
El racemato de BAY-678 es una mezcla racémica de BAY-678, que es un inhibidor de la elastasa de neutrófilos humanos oralmente biodisponible, altamente potente, selectivo y permeable a las células. La elastasa de neutrófilos humanos es una serina proteasa involucrada en la degradación de proteínas de la matriz extracelular y está implicada en diversas enfermedades inflamatorias . El racemato de BAY-678 tiene una fórmula molecular de C20H15F3N4O2 y un peso molecular de 400.35 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del racemato de BAY-678 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes para formar el producto final. La ruta sintética detallada es de propiedad exclusiva, pero generalmente involucra el uso de solventes orgánicos, catalizadores y condiciones de reacción específicas para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial del racemato de BAY-678 sigue rutas sintéticas similares, pero se escala para satisfacer la demanda comercial. El proceso involucra estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final. El compuesto se almacena típicamente como un polvo a -20°C para una estabilidad a largo plazo .
Análisis De Reacciones Químicas
Tipos de Reacciones: El racemato de BAY-678 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula, lo que lleva a la formación de nuevos derivados
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden conducir a la formación de nuevos compuestos funcionalizados .
Aplicaciones Científicas De Investigación
El racemato de BAY-678 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El racemato de BAY-678 ejerce sus efectos inhibiendo selectivamente la elastasa de neutrófilos humanos. El compuesto se une al sitio activo de la enzima, impidiendo que degrade las proteínas de la matriz extracelular. Esta inhibición reduce la inflamación y el daño tisular asociados con diversas enfermedades inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la actividad de la elastasa de neutrófilos y la posterior modulación de las respuestas inflamatorias .
Compuestos Similares:
Comparación: El racemato de BAY-678 es único debido a su alta selectividad y potencia como inhibidor de la elastasa de neutrófilos humanos. En comparación con BAY-677 y BAY-85-8501, el racemato de BAY-678 ofrece un equilibrio de eficacia y biodisponibilidad, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
BAY-85-8501: A more potent and selective inhibitor of human neutrophil elastase, used in preclinical models of pulmonary diseases.
Comparison: BAY-678 racemate is unique due to its high selectivity and potency as an inhibitor of human neutrophil elastase. Compared to BAY-677 and BAY-85-8501, this compound offers a balance of efficacy and bioavailability, making it a valuable tool for research and potential therapeutic applications .
Propiedades
IUPAC Name |
5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
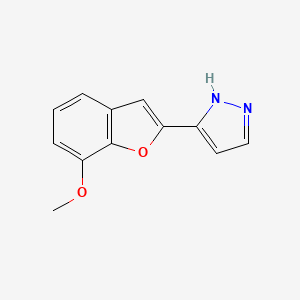
![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)
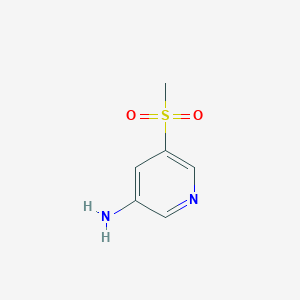
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
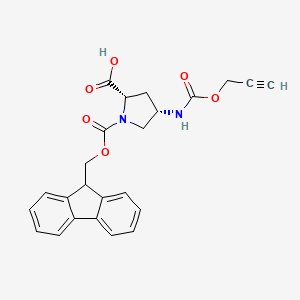
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2927849.png)
![3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2927850.png)
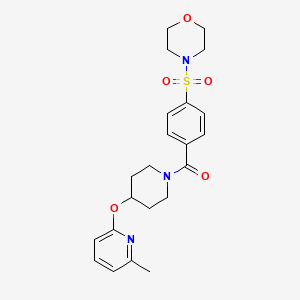
![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)
